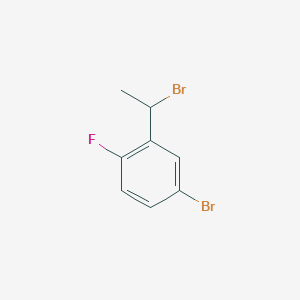

4-溴-2-(1-溴乙基)-1-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organic Synthesis

Bromobenzene serves as a versatile building block in organic synthesis. Researchers use it to introduce bromine atoms into molecules, facilitating the creation of more complex structures. The bromine substituent can participate in various reactions, such as nucleophilic substitution, Suzuki coupling, and Heck reactions. These synthetic pathways enable the preparation of diverse compounds for drug development, materials science, and agrochemicals .

Drug Discovery

In medicinal chemistry, bromobenzene derivatives play a crucial role. Researchers modify the bromine position to design novel drug candidates. For instance, introducing a fluorine atom at the adjacent position (as in the compound ) can enhance bioavailability, metabolic stability, or binding affinity. Bromobenzene derivatives are investigated as potential anticancer agents, anti-inflammatory drugs, and enzyme inhibitors.

Material Science

Bromobenzene contributes to the development of functional materials. Researchers explore its use in polymerization reactions, leading to polymers with tailored properties. These polymers find applications in coatings, adhesives, and electronic devices. Additionally, bromobenzene-containing monomers participate in the synthesis of conductive polymers, which have applications in sensors, batteries, and organic electronics .

Agrochemicals

The agrochemical industry utilizes bromobenzene derivatives to create pesticides, herbicides, and fungicides. By incorporating bromine atoms into the molecular structure, researchers enhance the biological activity of these compounds. Bromobenzene-based agrochemicals help protect crops, improve yield, and manage pests effectively .

Analytical Chemistry

Bromobenzene serves as a reference material in analytical chemistry. Its well-defined properties, such as boiling point and UV absorption, make it useful for calibration purposes. Researchers use it to validate analytical methods, ensuring accurate measurements in various fields, including environmental monitoring and quality control .

Solvent and Reaction Medium

Bromobenzene acts as a solvent in chemical reactions. Its nonpolar nature allows it to dissolve a wide range of organic compounds. Researchers often employ it in Grignard reactions, metal-catalyzed transformations, and other synthetic processes. Additionally, bromobenzene serves as a reaction medium in electrochemical studies and photochemical reactions .

属性

IUPAC Name |

4-bromo-2-(1-bromoethyl)-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIXEGYDZHJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)

![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)

![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)

![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)

![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)